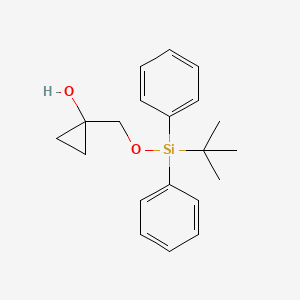

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol

概要

説明

“1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol” is a chemical compound with the molecular formula C20H26O2Si . It has a molecular weight of 326.51 g/mol . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The tert-Butyldiphenylsilyl (TBDPS) group, which is part of the compound, is a protecting group for alcohols . It was first suggested as a protecting group by Hanessian and Lavallée in 1975 . The TBDPS group is prized for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This group can be easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC[C@]1([H])C@@([H])COSi(C3=CC=CC=C3)C(C)(C)C . The InChI key for this compound is UDQZGHRUSQGZFC-QZTJIDSGSA-N . Chemical Reactions Analysis

The TBDPS group in the compound is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of O-tetrapyranyl, O-trityl and O-tert-butyldimethylsilyl ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove isopropylidene or benzylidene acetals .Physical And Chemical Properties Analysis

The compound is a solid . It has a boiling point of 392 °C at 760 mmHg . The storage recommendation for this compound is that it should be sealed in dry conditions and stored at room temperature .科学的研究の応用

Silicon-Assisted Synthesis

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol is utilized in the synthesis of γ-methylene oxacycles and α- and β-alkylidene lactones through a process involving silicon-assisted regioselective ring cleavage. This method retains the silicon function, which is crucial for further functional group manipulations (Yadav & Balamurugan, 2002).

Isomerization Reactions

The compound has been used in isomerization reactions of olefin. For instance, using a ruthenium catalyst, the double bond in methyl 5-(tert-butyldiphenylsilyl)oxy-2-pentenoate is migrated, demonstrating the potential of 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol in various synthetic organic chemistry applications (Wakamatsu et al., 2000).

Ring-Opening Reactions

This chemical is involved in ring-opening reactions to produce substituted dihydrofurans. The silicon function is integral to these reactions, aiding in the regioselective ring opening and allowing for subsequent modifications of the product (Yadav & Balamurugan, 2001).

Synthesis of Carbocyclic Nucleosides

It has been used in the treatment of related compounds to produce allylic azides, which are key intermediates in the synthesis of carbocyclic nucleosides. This application is significant in the field of medicinal chemistry (Maag & Rydzewski, 1992).

Development of Chiral Cyclopropane Units

The compound contributes to the synthesis of chiral cyclopropane units, which are useful in creating conformationally restricted analogues of biologically active compounds. This application is particularly relevant in the development of pharmaceuticals (Kazuta et al., 2002).

Safety And Hazards

特性

IUPAC Name |

1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2Si/c1-19(2,3)23(17-10-6-4-7-11-17,18-12-8-5-9-13-18)22-16-20(21)14-15-20/h4-13,21H,14-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCFHPVTNLZNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680973 | |

| Record name | 1-({[tert-Butyl(diphenyl)silyl]oxy}methyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol | |

CAS RN |

441784-82-3 | |

| Record name | 1-({[tert-Butyl(diphenyl)silyl]oxy}methyl)cyclopropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)

![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)

![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)

![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)